

Anabolic effects of MK-0773 on skeletal muscle

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Compound of Interest

Compound Name: MK-0773

Cat. No.: B8082338

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An In-depth Technical Guide on the Anabolic Effects of **MK-0773** on Skeletal Muscle

Introduction

MK-0773 is a non-steroidal, orally bioavailable, selective androgen receptor modulator (SARM) that was developed for its potential to produce anabolic effects on muscle and bone with reduced activity in reproductive tissues.^[1] Unlike traditional anabolic steroids, which are full agonists of the androgen receptor (AR) and can lead to undesirable side effects such as virilization in women and prostate stimulation in men, SARMs are designed for tissue-selective activation of the AR.^{[1][2]} **MK-0773**, a 4-aza-steroid, was identified through a rational development strategy aimed at separating the anabolic activities of androgens from their reproductive effects.^{[1][3]} This document provides a comprehensive technical overview of the anabolic effects of **MK-0773** on skeletal muscle, detailing its mechanism of action, preclinical data, and clinical trial results.

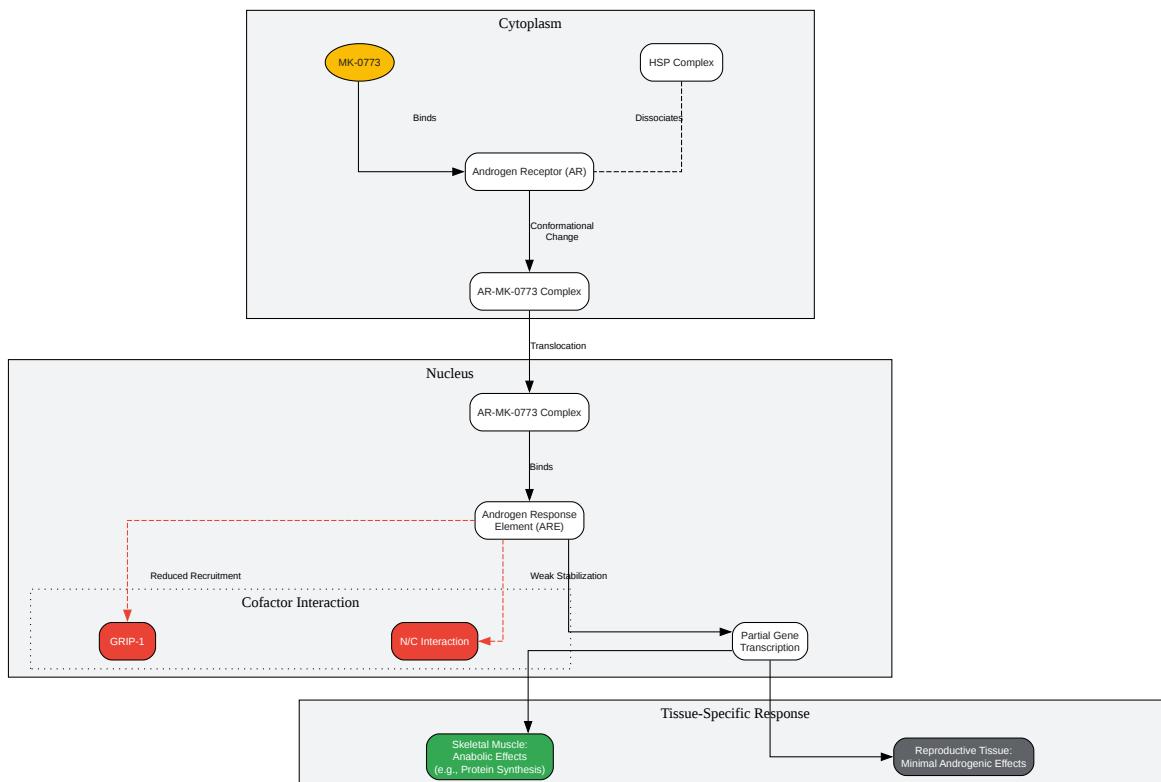
Mechanism of Action: Bimodal Androgen Receptor Activation

The tissue selectivity of **MK-0773** is rooted in its unique interaction with the androgen receptor. Androgens exert their effects by binding to the AR, which then translocates to the nucleus, binds to androgen response elements on DNA, and recruits transcriptional cofactors to regulate gene expression.^{[1][2]} The full spectrum of androgenic activity requires robust receptor activation, including a conformational change that promotes a strong interaction between the N-terminal and C-terminal domains (N/C interaction) and the recruitment of coactivators like GRIP-1.^[1]

MK-0773 functions as a partial agonist of the AR.[1] Its mechanism is based on a "bimodal activation" model, where it induces a specific AR conformation that is sufficient for anabolic activity in muscle and bone but insufficient for the more complete receptor activation required for significant effects in reproductive tissues like the prostate or uterus.[1][3] This is characterized by moderate transactivation of target gene promoters, significantly reduced recruitment of the coactivator GRIP-1, and minimal stabilization of the N/C-terminal interaction compared to full agonists like dihydrotestosterone (DHT).[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for **MK-0773**, highlighting its differential activation of the androgen receptor compared to a full agonist.



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Caption: Signaling pathway of **MK-0773** via partial androgen receptor activation.

Preclinical Data and Experimental Protocols

Preclinical evaluation of **MK-0773** was conducted in vitro and in rodent models to establish its SARM profile. The key objective was to demonstrate potent anabolic activity with minimal effects on reproductive tissues.

Quantitative Data: In Vitro and In Vivo Profile

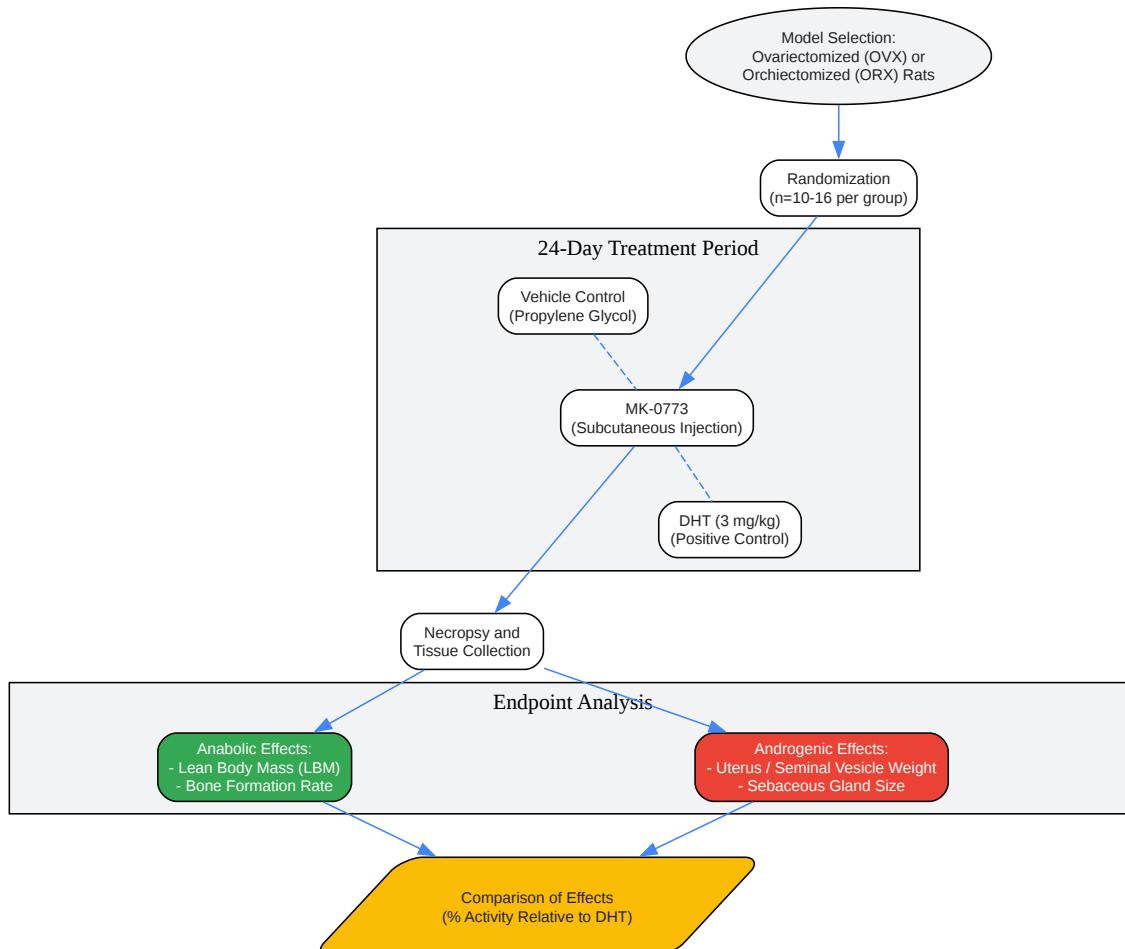
The following table summarizes the key quantitative data from preclinical studies, comparing **MK-0773** to the potent androgen dihydrotestosterone (DHT).[\[1\]](#)

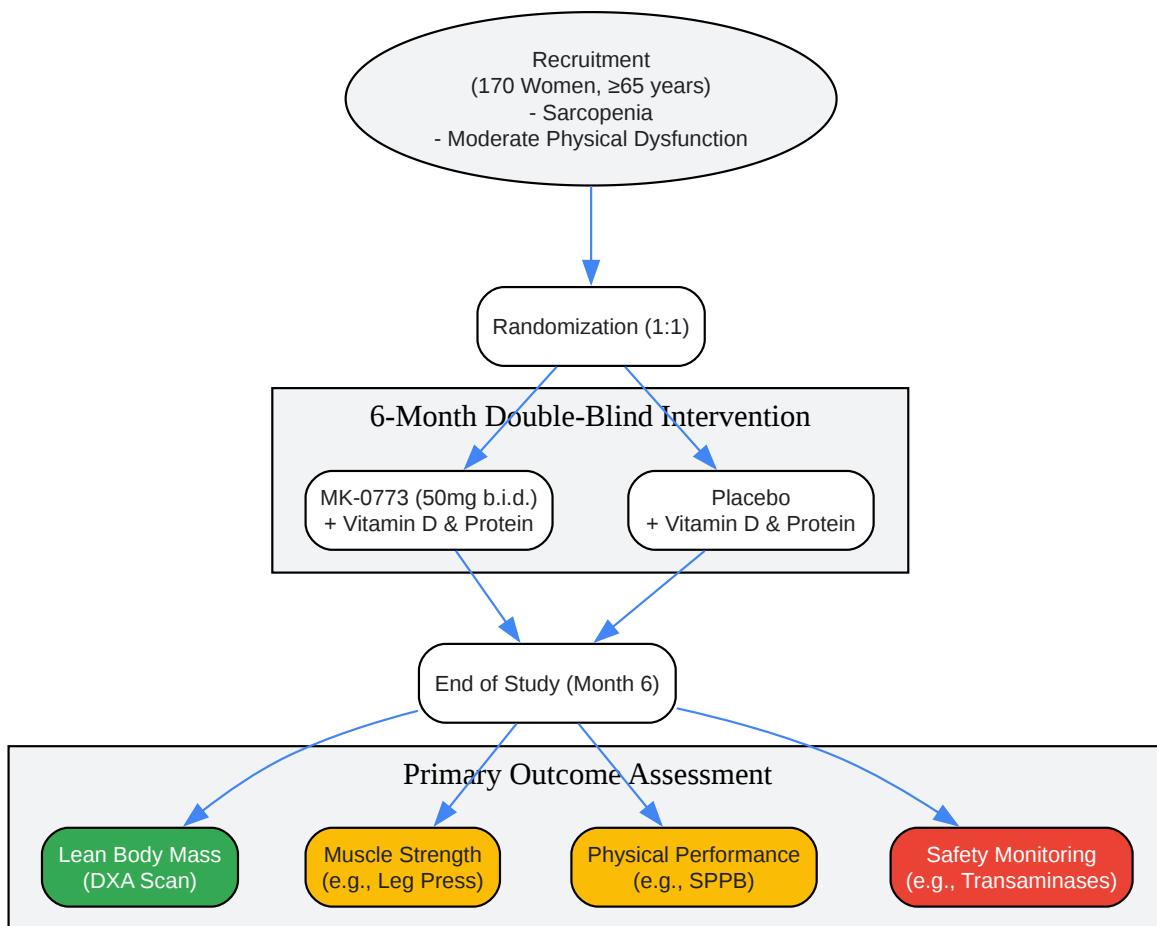
Parameter	Assay / Model	MK-0773 Result	DHT (Reference)
AR Binding Affinity	ARBIND Assay (IC_{50})	6.6 nM	Not specified (used as comparator)
Transcriptional Activity	TAMAR Assay (E_{max})	78%	100%
Coactivator Recruitment	TRAF2 Assay (E_{max})	29%	100%
N/C Domain Interaction	VIRCON Assay (E_{max})	2%	100%
Anabolic Effect	Lean Body Mass (OVX Rats)	Similar to DHT	100% (set as reference)
Androgenic Effect	Seminal Vesicle Weight (ORX Rats)	12% of DHT effect at highest exposure	100% (set as reference) [4]
Androgenic Effect	Uterus Weight (OVX Rats)	Reduced effect vs. DHT	100% (set as reference)

Experimental Protocols: Preclinical Studies

- AR Binding (ARBIND) Assay: Performed using the human breast carcinoma cell line MDA-MB-453, which endogenously expresses AR. The assay measured the ability of **MK-0773** to displace 0.5 nM of [3H]methyltrienolone (R1881), a potent AR agonist.

- Transcriptional Activation (TAMAR) Assay: Also utilized MDA-MB-453 cells to measure the activation of a model promoter by the AR ligand.
- Coactivator Recruitment (TRAF2) Assay: A mammalian two-hybrid assay in COS-1 cells measured the ligand-dependent interaction between the AR ligand-binding domain (LBD) and the coactivator GRIP-1.
- N/C Interaction (VIRCON) Assay: A mammalian two-hybrid assay measured the ligand-mediated interaction between the N-terminal and C-terminal domains of the androgen receptor.
- Animal Models: Ovariectomized (OVX) and orchectomized (ORX) rats were used as models of hormone deficiency to assess tissue-selective effects.
- Compound Administration: Animals were randomized into groups (n=10-16). **MK-0773**, dissolved in propylene glycol, was administered via subcutaneous injection for 24 days.
- Outcome Measures: At necropsy, tissues including the uterus, seminal vesicles, and prostate were dissected and weighed. Lean body mass (LBM) was measured to assess anabolic activity. Tibiae and dorsal skin samples were collected for RNA analysis and histomorphometry to evaluate effects on bone formation and sebaceous glands, respectively.
- Data Analysis: Effects were calculated as a percentage of the activity induced by DHT at a dose of 3 mg/kg, which was set to 100%. Statistical analysis was performed using one-way ANOVA.



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References

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